Methyl 2-[(2-aminoethyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-[(2-aminoethyl)sulfanyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminoethyl)sulfanyl]benzoate typically involves the esterification of 2-[(2-aminoethyl)sulfanyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-[(2-aminoethyl)sulfanyl]benzoic acid+methanolacid catalystMethyl 2-[(2-aminoethyl)sulfanyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[(2-aminoethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino and sulfanyl groups, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-aminophenyl)sulfanyl]benzoate: Similar structure but with a phenyl group instead of an ethyl group.
Methyl 2-(aminosulfonyl)benzoate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate is unique due to the presence of both an aminoethyl and a sulfanyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
104864-66-6 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-(2-aminoethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7,11H2,1H3 |
InChI Key |
BOKHLONMKQXQIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.